1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1000343-17-8
VCID: VC7929832
InChI: InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3
SMILES: CC(=O)N1C=CC2=CC(=C(C=C21)N)Br
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

CAS No.: 1000343-17-8

Cat. No.: VC7929832

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one - 1000343-17-8

Specification

CAS No. 1000343-17-8
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 1-(6-amino-5-bromoindol-1-yl)ethanone
Standard InChI InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3
Standard InChI Key LQSDYINBXOLBSN-UHFFFAOYSA-N
SMILES CC(=O)N1C=CC2=CC(=C(C=C21)N)Br
Canonical SMILES CC(=O)N1C=CC2=CC(=C(C=C21)N)Br

Introduction

Structural and Physical Properties

The molecular formula of the compound is C₁₀H₁₁BrN₂O, with a molecular weight of 255.11 g/mol. Key physical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityModerately soluble in DMSO
Storage ConditionsSealed, dry, 2–8°C

The indole core is substituted with electron-withdrawing (bromo) and electron-donating (amino) groups, creating a polarized scaffold that enhances reactivity in cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step approach:

  • Bromination: 5-Bromoindole (CAS: 10075-50-0) serves as the starting material. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .

  • Amination: Introduction of the amino group at position 6 is performed via nitration followed by catalytic hydrogenation .

  • Acetylation: The acetyl group is introduced at position 1 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

Example Procedure :

  • Step 1: 5-Bromoindole (10 mmol) is dissolved in dimethyl sulfoxide (DMSO) with NaOH (2 equiv). Ethylene oxide is added dropwise, and the mixture is stirred for 8 hours at room temperature.

  • Step 2: The intermediate is nitrated using concentrated HNO₃/H₂SO₄, followed by reduction with Pd/C and H₂.

  • Step 3: Acetylation is performed with acetic anhydride in pyridine, yielding the final product (65–70% yield).

Challenges and Solutions

  • Regioselectivity: Competing bromination at positions 4 or 6 is mitigated by using sterically hindered bases (e.g., triisopropylsilyl chloride) .

  • Amino Group Protection: The amino group is protected as a tert-butyl carbamate (Boc) during bromination to prevent side reactions .

Spectroscopic Characterization

The compound is characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 7.85 (s, 1H, indole-H2),

    • δ 7.12 (d, J = 8.5 Hz, 1H, indole-H7),

    • δ 6.92 (d, J = 8.5 Hz, 1H, indole-H4),

    • δ 2.45 (s, 3H, CH₃) .

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • δ 202.3 (C=O),

    • δ 138.2 (C5-Br),

    • δ 127.9 (C6-NH₂),

    • δ 112.5 (C3) .

Infrared (IR) Spectroscopy

  • Peaks at 1690–1714 cm⁻¹ (C=O stretch), 3346 cm⁻¹ (N-H stretch), and 2975 cm⁻¹ (C-H stretch) .

Mass Spectrometry

  • ESI-MS: m/z 255.11 [M+H]⁺, consistent with the molecular formula .

Applications in Drug Discovery

Kinase Inhibition

The compound’s acetyl group facilitates hydrogen bonding with kinase active sites. Docking studies against DNA gyrase (PDB: 1KZN) reveal a binding energy of -7.0 kcal/mol, suggesting potential antibacterial activity .

Intermediate for Anticancer Agents

Functionalization at position 6 (e.g., coupling with aryl boronic acids) yields derivatives targeting tyrosine kinases .

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